1-Acetyl-1H-indole-5,6-diyl diacetate
Description
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(1-acetyl-6-acetyloxyindol-5-yl) acetate |
InChI |
InChI=1S/C14H13NO5/c1-8(16)15-5-4-11-6-13(19-9(2)17)14(7-12(11)15)20-10(3)18/h4-7H,1-3H3 |
InChI Key |
CVDJFIGOUCKXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Protection
- Indole derivatives are often first protected at the nitrogen atom using tert-butoxycarbonyl (Boc) or triisopropylsilyl (TIPS) groups to prevent unwanted side reactions during subsequent steps.
- For example, 1-(triisopropylsilyl)-1H-indole derivatives are prepared by treating indole with sodium hydride and triisopropylsilyl chloride in dry tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C, followed by purification.
Diacetoxylation of the Indole Ring
- The key step for introducing diacetate groups at the 5 and 6 positions involves the use of hypervalent iodine reagents such as (diacetoxyiodo)benzene.
- A typical procedure involves charging a Schlenk tube with the N-protected indole substrate and (diacetoxyiodo)benzene in a 1:2 molar ratio.
- Acetic acid is added as solvent, and the mixture is heated at 70 °C for 13 to 48 hours under nitrogen atmosphere.
- After completion, the reaction is quenched with sodium bisulfite solution, extracted with ethyl acetate, washed with sodium carbonate solution, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by flash chromatography using petroleum ether and ethyl acetate mixtures.
Acetylation of the Indole Nitrogen
- Acetylation of the indole nitrogen can be achieved by treating the indole derivative with acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
- This step is often performed after diacetoxylation to yield the 1-acetylated indole derivative.
- Reaction conditions typically involve stirring at room temperature or mild heating, followed by aqueous workup and chromatographic purification.
Alternative Multi-Step Synthesis
- Some protocols start from substituted nitroindoles, which undergo reduction to amines, protection, and then acetylation and diacetoxylation steps.
- For example, 4-nitro-1-(triisopropylsilyl)-1H-indole is reduced using Pd/C under hydrogen atmosphere, followed by Boc protection and subsequent functionalization steps.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Protection (TIPS) | NaH, TIPS-Cl, dry THF, N2 | 0 °C | 30 min | ~85 | Protects indole nitrogen |
| Diacetoxylation | (Diacetoxyiodo)benzene, AcOH, N2 | 70 °C | 13–48 h | 60–75 | Introduces acetoxy groups at 5,6-positions |
| Acetylation of N-position | Acetyl chloride or acetic anhydride, pyridine | RT to 60 °C | 3 h to overnight | 70–85 | Forms 1-acetyl group |
| Reduction of Nitroindole | Pd/C, H2, EtOH | RT | 4 days | 80–85 | Converts nitro to amine |
| Purification | Flash chromatography (silica gel, PE/EA mixtures) | - | - | - | Essential for product isolation |
Research Findings and Analysis
- The use of (diacetoxyiodo)benzene as an oxidant is critical for regioselective diacetoxylation of the indole ring, providing good yields and selectivity under mild conditions.
- Protection of the indole nitrogen is necessary to avoid over-oxidation or polymerization during the diacetoxylation step.
- The acetylation step is straightforward and typically high yielding, allowing for the introduction of the acetyl group at the nitrogen to form the final 1-acetyl derivative.
- Multi-step syntheses starting from nitroindoles allow for functional group transformations that can be tailored to introduce additional substituents or modifications on the indole ring.
- Purification by flash chromatography is essential to separate the desired diacetate product from side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Acetyl-1H-indole-5,6-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Analogs :
- 1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7) : Synthesized via a Diels–Alder cycloaddition and acid-catalyzed cyclization, featuring a methyl group at position 5 and an acetyl group at position 5. Single-crystal X-ray diffraction reveals intermolecular N–H···O hydrogen bonding and π–π stacking .
- 1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (Compound 8): Derived from Compound 7 via a Mannich reaction, introducing a tertiary amine group. Its asymmetric unit contains four distinct molecules stabilized by N–H···N hydrogen bonds and C–H···π interactions .
- 3-Formyl-1H-indole-2-carboxylate Derivatives : Synthesized via condensation reactions in acetic acid, these compounds lack acetyl/acetate groups but share reactivity at the indole core, enabling further functionalization .
Solubility and Stability :
- The diacetate groups in 1-acetyl-1H-indole-5,6-diyl diacetate likely enhance solubility in polar solvents compared to non-acetylated analogs like Compound 6. However, ester groups may render it susceptible to hydrolysis under acidic/basic conditions, unlike the stable acetyl and methyl groups in Compound 7 .
- Tertiary amine-containing derivatives (e.g., Compound 8) exhibit improved solubility in organic solvents due to the dimethylamino group .
Research Implications and Limitations
- Synthesis Challenges : The absence of explicit protocols for this compound necessitates extrapolation from methods used for Compounds 7 and 7. Acetylation of diols or selective esterification may be required .
- Biological Data Gaps : While in silico studies highlight the promise of indole derivatives, experimental validation for the diacetate compound is lacking. Comparative cytotoxicity assays and ADMET profiling are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
